molecular formula C19H16O8 B2561521 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid CAS No. 1190242-77-3

5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid

Cat. No.: B2561521
CAS No.: 1190242-77-3
M. Wt: 372.329
InChI Key: SXNAGOBZXDMKLD-UHFFFAOYSA-N
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Description

The compound 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is an intricate organic molecule that incorporates diverse chemical functionalities, including a chromen-2-one core, a furoic acid group, and a carboxyethyl side chain. This molecule's structural complexity provides a versatile platform for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid can be approached through a multistep synthetic route starting with the respective chromen-2-one derivative. Key steps involve:

  • Synthesis of chromen-2-one core: : Achieved via condensation reactions of suitable phenolic and carbonyl compounds under acidic or basic conditions.

  • Attachment of furoic acid: : This often involves esterification or amidation reactions, requiring suitable reagents like thionyl chloride or carbodiimide coupling agents.

  • Introduction of carboxyethyl side chain: : Typically performed through alkylation reactions, utilizing bromoacetic acid or similar electrophiles in the presence of a base.

Industrial Production Methods

Industrial-scale production may employ more efficient and cost-effective processes, such as:

  • Batch reactions: : Utilized for high-yield, controlled synthesis with strict quality monitoring.

  • Flow chemistry: : Offers continuous synthesis, improved safety, and enhanced reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like potassium permanganate or chromic acid to modify the chromen-2-one core or furoic acid group.

  • Reduction: : Hydrogenation can reduce unsaturated bonds within the molecule, such as using palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic and electrophilic substitution reactions may alter functional groups, utilizing reagents like halides or organometallics.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Hydrogen gas with Pd/C, sodium borohydride.

  • Substitution reagents: : Alkyl halides, organolithium compounds.

Major Products Formed

Depending on the reaction conditions, products can include oxidized derivatives, reduced forms, or substituted analogs, providing a diverse array of chemical entities for further study.

Scientific Research Applications

Chemistry

  • Synthesis of analogs: : Structural variants for studying SAR (structure-activity relationship) in chemical research.

  • Catalysts: : Its derivatives can serve as ligands in organometallic catalysts, enhancing reaction efficiency.

Biology

  • Biological probes: : Utilized in biochemical assays to probe enzyme activity or receptor binding.

  • Fluorescent markers: : The chromen-2-one core offers fluorescent properties for imaging applications.

Medicine

  • Drug development:

  • Diagnostics: : Use in diagnostic assays due to its specific binding properties.

Industry

  • Material science: : Incorporation into polymer structures for advanced materials with tailored properties.

  • Agriculture: : Development of agrochemicals, such as herbicides or pesticides, with selective activity profiles.

Mechanism of Action

The effects of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid are exerted through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve:

  • Binding to active sites: : Inhibiting or activating enzymatic functions.

  • Modulating signal pathways: : Affecting cellular responses through receptor binding and subsequent signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferone: : Shares the chromen-2-one core, used in similar biochemical applications.

  • Furosemide: : Contains a furoic acid moiety, widely used as a diuretic in medicine.

Unique Attributes

  • Structural complexity: : Combines multiple functionalities offering diverse reactivity and application potential.

  • Enhanced properties: : The specific arrangement of functional groups provides unique biological and chemical activities, distinguishing it from simpler analogs.

With its intricate structure and diverse applications, 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid stands out as a compound of significant interest in various scientific fields.

Properties

IUPAC Name

5-[[3-(2-carboxyethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O8/c1-10-13-4-2-11(25-9-12-3-6-15(26-12)18(22)23)8-16(13)27-19(24)14(10)5-7-17(20)21/h2-4,6,8H,5,7,9H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNAGOBZXDMKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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